molecular formula C22H26O4 B033784 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl CAS No. 85954-11-6

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

Cat. No. B033784
CAS RN: 85954-11-6
M. Wt: 354.4 g/mol
InChI Key: HRSLYNJTMYIRHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related biphenyl compounds involves multi-step chemical reactions starting from basic precursors such as p-hydroxybenzoic acid, 3-bromopropene, and tetramethyl-diphenol. The process typically utilizes m-chloroperoxybenzoic acid as an oxidant. The yield of the product is influenced by factors including the amount of base, deacid reagent, reaction temperature, and time (Zhang Peng-yun, 2011).

Molecular Structure Analysis

The molecular structure of bisphenyl compounds is characterized by various spectroscopic methods, including IR and NMR. These techniques provide detailed information on the compound's molecular framework, enabling a deeper understanding of its structural characteristics and how they contribute to its unique properties.

Chemical Reactions and Properties

Bisphenyl compounds undergo various chemical reactions, including homopolymerization, which can be influenced by the presence of accelerators such as N,N-dimethylbenzylamine. This process leads to the formation of polymers with specific properties, such as those containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety, which are essential for understanding the compound's reactivity and potential applications (B. Costes, D. Reyx, N. Platzer, 1989).

Physical Properties Analysis

The physical properties of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, such as its mesophase behavior and potential to form anisotropic networks, are crucial for applications in materials science. Studies have shown that it forms a monotropic nematic mesophase with a virtual clearing temperature, highlighting its suitability for creating liquid crystalline thermosets (W. Mormann, M. Bröcher, 1996).

Scientific Research Applications

Field

This compound is used in the field of Polymer Science .

Summary of Application

4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl, also known as BP, is used as a rigid-rod bifunctional epoxy resin. It is studied alongside commercial epoxy resin diglycidyl ether of bisphenol A (DGEBA) for its thermal and dielectric properties .

Method of Application

The BP and DGEBA epoxies are cured with a cyanate ester hardener 2,2’-bis (4-cyanatophenyl) propane (AroCy B10). The properties of these two epoxies are studied using differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), dynamic mechanical analyzer (DMA), thermal mechanical analyzer (TMA), and dielectric analyzer (DEA) .

Results or Outcomes

The BP/B10 system, which consists of a rigid-rod structure, exhibited better thermal properties than the DGEBA/B10 system with a flexible structure. The BP/B10 system also demonstrated better dielectric properties than the commercial DGEBA/B10 system when enough curing agent was provided .

Application in Liquid Crystal Epoxy Resin Synthesis

Field

This compound is used in the field of Liquid Crystal Epoxy Resin Synthesis .

Summary of Application

4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl is used in the synthesis of a novel liquid crystalline (LC) epoxy resin 4-(2,3-epoxypropoxy)biphenyl,4″-(2,3-epoxypropoxy)phenyl-4′carboxylate (EBEPC), which combines a hydroxyl benzoic aromatic ester and biphenol rigid-rod group .

Method of Application

The reaction kinetics of EBEPC cured by 4,4′-diaminodiphenyl-methane (DDM) is studied using an isoconversional method under isothermal conditions with differential scanning calorimetry (DSC) .

Results or Outcomes

Smectic phases have been observed in the EBEPC/DDM curing system. The results of DSC showed that the formation of the LC phase had a pronounced influence on the curing reaction .

Application in Carbon Nanotube Production

Field

This compound is used in the field of Nanotechnology .

Summary of Application

4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl (BPB) is a non-symmetrical epoxy that can be used as a crosslinker in the production of carbon nanotubes .

Method of Application

The specific method of application in carbon nanotube production is not detailed in the source .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the source .

Application in Amine Formation

Field

This compound is used in the field of Organic Chemistry .

Summary of Application

BPB has been shown to catalyze the formation of amines from aniline and ammonia at room temperature .

Method of Application

The specific method of application in amine formation is not detailed in the source .

Results or Outcomes

The activation energy for this reaction is high, at 84 kcal/mol, which indicates that this process will .

properties

IUPAC Name

2-[[4-[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]-2,6-dimethylphenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-13-5-17(6-14(2)21(13)25-11-19-9-23-19)18-7-15(3)22(16(4)8-18)26-12-20-10-24-20/h5-8,19-20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSLYNJTMYIRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2CO2)C)C3=CC(=C(C(=C3)C)OCC4CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888669
Record name Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis-
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

CAS RN

85954-11-6, 89118-70-7
Record name 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl
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Record name YX 4000H
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Record name Tetramethylbiphenyl diglycidyl ether
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Record name Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis-
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Record name Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis-
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Record name 2,2'-((3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane
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Record name 2,2'-((3,3',5,5'-TETRAMETHYL-(1,1'-BIPHENYL)-4,4'-DIYL)-BIS(OXYMETHYLENE))-BIS-OXIRANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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